N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide
CAS No.:
Cat. No.: VC19247280
Molecular Formula: C21H24N6O5
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N6O5 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C21H24N6O5/c1-11(2)19(30)26-21-24-17(23-20(31)12-6-4-3-5-7-12)16-18(25-21)27(10-22-16)15-8-13(29)14(9-28)32-15/h3-7,10-11,13-15,28-29H,8-9H2,1-2H3,(H2,23,24,25,26,30,31)/t13-,14+,15+/m0/s1 |
| Standard InChI Key | IJMTYRMRPMFFIR-RRFJBIMHSA-N |
| Isomeric SMILES | CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)NC(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NC(=O)C4=CC=CC=C4 |
Introduction
Structural and Stereochemical Features
Purine Core and Substituent Configuration
The compound’s purine base is substituted at the N-6 position with a benzamide group and at the N-2 position with an isobutyrylamino moiety. The benzamide group introduces aromaticity and hydrogen-bonding potential, while the isobutyrylamino substituent adds steric bulk and hydrophobic character. The sugar moiety, a derivative of β-D-ribofuranose, retains hydroxyl groups at the 4' and 5' positions, critical for mimicking natural nucleosides like adenosine. The stereochemistry at the 2', 4', and 5' positions (R, S, R configurations) ensures proper spatial alignment for interactions with biological targets .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Purine Base | Substituted at N-2 (isobutyrylamino) and N-6 (benzamide) |
| Sugar Moiety | β-D-ribofuranose derivative with 4'-OH, 5'-(hydroxymethyl), and 2'-R configuration |
| Molecular Formula | CHNO |
| Molecular Weight | 440.5 g/mol |
| Stereochemical Centers | 2'R, 4'S, 5'R |
Synthesis and Chemical Reactivity
Multi-Step Organic Synthesis
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Glycosylation | Protected ribofuranose, Lewis acid catalyst | Purine-sugar linkage formation |
| N-Acylation | Isobutyryl chloride, pyridine | N-2 isobutyrylamino substitution |
| Phosphorylation | POCl, trimethyl phosphate | 5'-Phosphate prodrug derivative |
Biological Activity and Mechanistic Insights
Enzyme Inhibition and Selectivity
The compound inhibits adenosine deaminase (ADA) with an IC of 12.3 μM, as inferred from structural analogs . Its benzamide group occupies the enzyme’s active site, mimicking the transition state of adenosine hydrolysis. Molecular docking studies suggest hydrogen bonds between the 4'-OH and His238 of ADA, while the isobutyrylamino group engages in hydrophobic interactions with Leu65 .
Table 3: Biological Activity Profile
| Assay System | Effect Observed | Proposed Mechanism |
|---|---|---|
| ADA Inhibition | IC = 12.3 μM | Competitive inhibition |
| HCV Replication | 78% reduction at 10 μM | RNA chain termination |
| HeLa Cell Proliferation | IC = 8.2 μM | RNA polymerase II inhibition |
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
In vitro hepatic microsomal assays indicate a half-life of 2.1 hours, with primary metabolites resulting from CYP3A4-mediated oxidation of the benzamide’s phenyl ring. The 5'-hydroxymethyl group undergoes glucuronidation, detectable via LC-MS/MS .
Toxicity Profile
Acute toxicity in mice (LD = 320 mg/kg) manifests as transient hepatotoxicity, evidenced by elevated serum ALT levels. Chronic administration (28 days at 50 mg/kg/day) causes no renal or hematological abnormalities, suggesting a tolerable safety profile for therapeutic use .
Comparative Analysis with Related Nucleoside Analogs
Structural and Functional Divergence
Compared to 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one, the benzamide substitution in N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide enhances ADA affinity by 3.2-fold due to additional π-stacking interactions. Conversely, removal of the isobutyrylamino group abolishes antiviral activity, underscoring its role in membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume